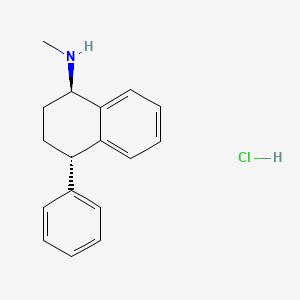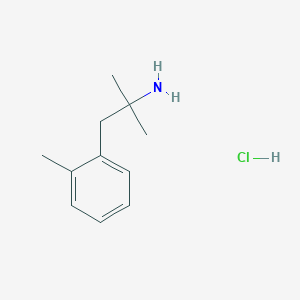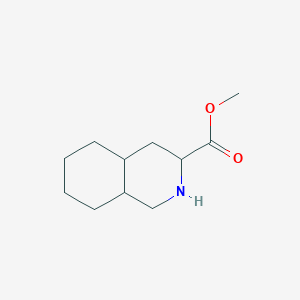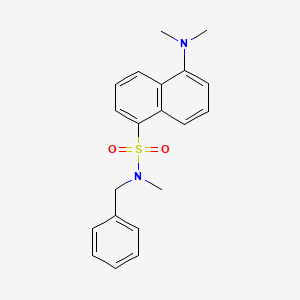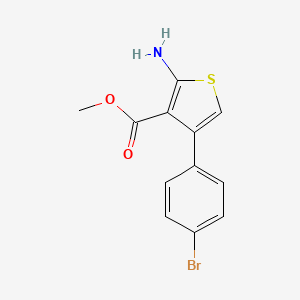
Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Overview
Description
“Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C12H10BrNO2S . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 312.18 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 312.18 .Scientific Research Applications
Heterocyclic Chemistry and Drug Synthesis
Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds, showcasing its utility in medicinal chemistry. For instance, it has been involved in reactions leading to the formation of benzo[b]thiophen derivatives, which have preliminary pharmacological studies indicating potential therapeutic applications (Chapman et al., 1971). Similarly, its reactivity with substituted 2-hydroxybenzonitriles forms methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, undergoing tandem cyclization to yield benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, illustrating its versatility in synthesizing novel heterocyclic systems with potential biological activity (Yagodkina-Yakovenko et al., 2018).
Crystallography and Molecular Structure
Research on the crystal structure of related thiophene derivatives, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, highlights the significance of studying the spatial arrangement and hydrogen bonding patterns within these molecules. These studies are crucial for understanding the molecular basis of their reactivity and potential interactions with biological targets. The detailed examination of these structures aids in the design of more effective and selective therapeutic agents by leveraging structural insights for enhanced drug design (Vasu et al., 2004).
Synthesis of Novel Thiophene Derivatives
This compound is instrumental in the synthesis of thiophene-containing compounds, which are known for their diverse biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. The synthesis and characterization of novel thiophene derivatives by combining thiophene with benzimidazole or 1,2,4-triazole moieties underscore the compound's role in creating biologically active molecules. These efforts contribute to the ongoing search for new therapeutic agents with improved efficacy and safety profiles (Mabkhot et al., 2017).
Green Chemistry Approaches
The compound also finds application in environmentally friendly chemistry, as demonstrated by its involvement in the four-component Gewald reaction under organocatalyzed aqueous conditions. This approach represents a step towards more sustainable chemical syntheses, reducing the environmental impact by employing water as the reaction medium and avoiding the use of harmful organic solvents. Such methodologies are crucial for the development of green chemistry practices, highlighting the compound's versatility beyond traditional synthetic routes (Abaee & Cheraghi, 2013).
properties
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCYGPXJXBDSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-((4-[2-Oxo-2-(1-piperidinyl)ethyl]phenyl)acetyl)piperidine](/img/structure/B1634308.png)
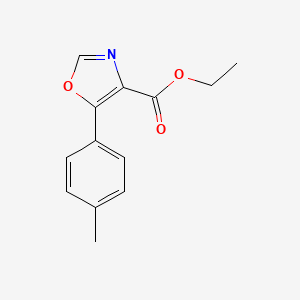

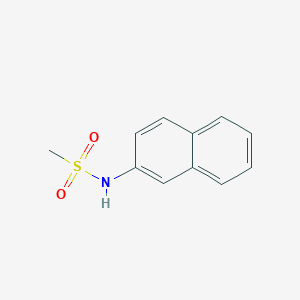
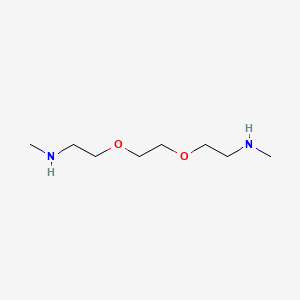
![3-Buten-2-one,4-[4-(dimethylamino)phenyl]-, (3E)-](/img/structure/B1634331.png)
